![molecular formula C17H17FN2O2S B2941605 1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-49-3](/img/structure/B2941605.png)
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. The compound is a benzimidazole derivative that has been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Characterization
1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, a related compound, has been synthesized from o-phenylenediamine and ethyl acetoacetate, undergoing various reactions including cyclization, N-alkylation, hydrolyzation, and chlorination. This process has been optimized for higher yield, indicating its potential for scalable production and use in various applications (Huang Jin-qing, 2009).
Material Science
A study on novel blend membranes of partially fluorinated copolymers bearing azole functions, including benzimidazole, highlighted their use in Proton Exchange Membrane Fuel Cells (PEMFC) operating at low relative humidity. This demonstrates the potential of fluorobenzyl-benzimidazole derivatives in creating advanced materials with specific properties, such as improved proton conductivity (Campagne et al., 2013).
Catalytic Applications
The design of an ionic liquid incorporating imidazolium for catalyzing the synthesis of tetrasubstituted imidazoles indicates the potential of fluorobenzyl-benzimidazole derivatives in catalysis. This research shows the efficiency of these compounds in facilitating multi-component condensation reactions (Zolfigol et al., 2013).
Non-linear Optical (NLO) Applications
Research on benzimidazole derivatives, including 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, has shown promising results for their use in non-linear optical (NLO) applications. The study found that changing the substituents in these molecules can alter their energy gap, making them suitable for various NLO devices (Özbey et al., 2004).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, related to fluorobenzyl-benzimidazole, have been shown to exhibit significant antibacterial activities. These compounds, particularly those with fluorobenzyl groups, demonstrate potential in combating rice bacterial leaf blight, highlighting their application in agricultural and environmental science (Shi et al., 2015).
Crystal Structure Analysis
The crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole has been analyzed, providing insights into its molecular arrangement and interactions. This research is crucial for understanding the physical properties and potential applications of these compounds in various fields, such as materials science and pharmaceuticals (Banu et al., 2014).
Mechanism of Action
Target of Action
It is known that imidazole compounds are often used in the design of original imidazole and imidazolium-containing polymers
Mode of Action
Imidazole compounds are known to have diverse modes of action depending on their specific structure and the targets they interact with .
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biochemical pathways due to their versatile structure .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
This compound, like other imidazole compounds, has the potential to be involved in a variety of biochemical pathways and have diverse effects on cellular function .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-2-11-23(21,22)17-19-15-5-3-4-6-16(15)20(17)12-13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQBLFBNKORXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.